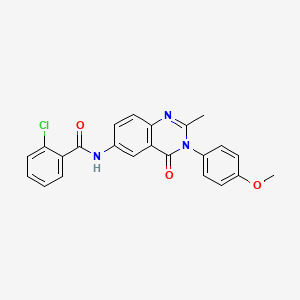
2-chloro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide is a useful research compound. Its molecular formula is C23H18ClN3O3 and its molecular weight is 419.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-chloro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
- Molecular Formula : C23H18ClN3O3
- Molecular Weight : 419.9 g/mol
- CAS Number : 1105206-79-8
The compound's structure features a quinazolinone core, which is known for diverse biological activities. The presence of the chloro and methoxy groups may enhance its pharmacological properties.
Research indicates that compounds with similar structures often exert their effects through multiple mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells. This inhibition is often assessed using the MTT assay, which measures cell viability.
- Induction of Apoptosis : Flow cytometry studies suggest that this compound may induce apoptosis in cancer cells by upregulating pro-apoptotic factors such as cleaved PARP and caspase-3 .
- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the G2/M phase, disrupting normal cell division and contributing to its anti-cancer effects .
Biological Activity Data
The biological activity of this compound has been evaluated in several studies:
| Cell Line | IC50 (μM) | Mechanism | Reference |
|---|---|---|---|
| A431 | 1.5 | Inhibition of proliferation | |
| A549 | 2.0 | Induction of apoptosis | |
| H1299 | 1.8 | Cell cycle arrest |
Case Studies
- In Vitro Studies : In a study involving various cancer cell lines, this compound exhibited significant cytotoxicity against A431 and A549 cells with IC50 values below 5 μM. The study highlighted its potential as an anti-cancer agent due to its ability to induce apoptosis and inhibit cell migration .
- In Vivo Studies : Preliminary in vivo studies using xenograft models have suggested that this compound can significantly reduce tumor growth without noticeable toxicity to normal tissues. These findings indicate its potential for further development as a therapeutic agent against solid tumors .
Discussion
The biological activity of this compound suggests it could be a promising candidate for further research in cancer therapy. Its ability to inhibit key signaling pathways involved in cell proliferation and survival positions it as a potential dual-action drug targeting both tumor growth and associated inflammatory responses.
属性
IUPAC Name |
2-chloro-N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c1-14-25-21-12-7-15(26-22(28)18-5-3-4-6-20(18)24)13-19(21)23(29)27(14)16-8-10-17(30-2)11-9-16/h3-13H,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWHHLAHNRAJPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)N1C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














